molecular formula C6H3BrF3N B130479 2-Bromo-4-(trifluoromethyl)pyridine CAS No. 175205-81-9

2-Bromo-4-(trifluoromethyl)pyridine

Cat. No. B130479
M. Wt: 225.99 g/mol
InChI Key: WZVHLUMAQLUNTJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of both bromine and trifluoromethyl groups on the pyridine ring can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2-bromo-4-iodopyridine, has been achieved through methods like the 'halogen dance' reaction, which involves the use of lithium diisopropylamide (LDA) and iodine starting from 2-bromopyridine . Although the specific synthesis of 2-Bromo-4-(trifluoromethyl)pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the reactivity of the bromine and trifluoromethyl substituents.

Molecular Structure Analysis

The molecular structure of related brominated pyridine compounds has been studied using single-crystal X-ray diffraction data . These studies provide insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing. Computational methods, such as density functional theory (DFT), have been employed to characterize the molecular structure and properties of similar compounds .

Chemical Reactions Analysis

The reactivity of brominated pyridines is influenced by the substituents on the pyridine ring. For instance, bis(pyridine)-based bromonium ions have been shown to react with various acceptors, including alkenes and collidine, through a dissociative mechanism . The halocyclization reaction of 4-penten-1-ol mediated by bis(2-substituted pyridine) bromonium triflates demonstrates the influence of substituents on the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are affected by the nature of the substituents. Spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of similar compounds . Computational studies provide additional information on the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . The antimicrobial activities of these compounds have also been tested, indicating potential biological relevance .

Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-4-(trifluoromethyl)pyridine has been characterized using spectroscopic methods such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to explore its geometric structure and vibrational frequencies. The compound exhibits notable non-linear optical properties, making it relevant in optical studies (Vural & Kara, 2017).

Chemical Synthesis and Functionalization

2-Bromo-4-(trifluoromethyl)pyridine is used in various chemical syntheses. For instance, it has been employed in the preparation of carboxylic acids through selective deprotonation and carboxylation. It serves as a versatile building block in complexation and metalloorganic structures, particularly in tuning chelating and photophysical properties (Cottet et al., 2004).

Antimicrobial Activities

The compound has been studied for its potential antimicrobial activities. It showed effects against various bacteria, indicating its usefulness in the development of new antibacterial agents (Bogdanowicz et al., 2013).

Applications in Drug Synthesis

2-Bromo-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of biologically active compounds. It's used in multi-step synthesis processes to create compounds with potential medicinal applications (Wang et al., 2016).

Safety And Hazards

2-Bromo-4-(trifluoromethyl)pyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-4-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVHLUMAQLUNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381807
Record name 2-Bromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)pyridine

CAS RN

175205-81-9
Record name 2-Bromo-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-(trifluoromethyl)pyridine (2.70 g, 14.9 mmol) and bromotrimethylsilane (3.90 mL, 29.6 mmol) in propanenitrile (15.0 mL) was heated under reflux for 22 h. The product (very volatile) was carefully rotary evaporated to give 4.07 g (propanenitrile contained) of thick light brown suspension w/o further purification. LC-MS calculated for C6H3BrF3N (M+H) 226.9; found 225.9/227.8.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
M Schlosser, F Cottet, C Heiss, O Lefebvre, M Marull… - 2006 - Wiley Online Library
Whereas lithium 2,2,6,6‐tetramethylpiperidide (LITMP) abstracts a proton exclusively from the 4‐position of 3‐bromobenzotrifluoride, the same base attacks selectively the 2‐position …
MS Lyakhovich, AV Murashkina, AD Averin… - Russian Journal of …, 2019 - Springer
The catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of 2-bromopyridine and its fluorine-containing derivatives with (1-adamantyl)methanamine and 2-(1-…
Number of citations: 10 link.springer.com
F Cottet, M Schlosser - Tetrahedron, 2004 - Elsevier
Although there are many conceivable ways to funtionalize, and specifically carboxylate, 2-chloro-4-(trifluoromethyl)pyridine optionally at all three vacant positions, it is more …
Number of citations: 26 www.sciencedirect.com
JI Bardagi, I Ghosh, M Schmalzbauer… - European Journal of …, 2018 - Wiley Online Library
Quinones are ubiquitous in nature as structural motifs in natural products and redox mediators in biological electron‐transfer processes. Although their oxidation properties have already …
BN Yang, DM Shin - Journal of Nanoscience and …, 2016 - ingentaconnect.com
The (TMP-HT)2Ir(acac) was synthesized with 2-bromo-4-(trifluoromethyl)pyridine and 5-hexyl-2-thiopheneboronic acid pinacol ester for organic light-emitting diodes (OLEDs). This …
Number of citations: 6 www.ingentaconnect.com
SY Park, SW Lee, DM Shin - Molecular Crystals and Liquid Crystals, 2015 - Taylor & Francis
Organic light-emitting diodes (OLEDs) using phosphorescent iridium(III) complexes attract enormous attention because they allow highly efficient electrophosphorescence, and the …
Number of citations: 7 www.tandfonline.com
DA Webb, Z Alsudani, G Xu, P Gao, LA Arnold - Rsc Sustainability, 2023 - pubs.rsc.org
The synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine using 2-bromo-5-(trifluoromethyl) pyridine was achieved at 50 C using palladium acetate, tetrabutylammonium iodide (TBAI), …
Number of citations: 3 pubs.rsc.org
MR Harris, Q Li, Y Lian, J Xiao, AT Londregan - Organic letters, 2017 - ACS Publications
Compounds that contain the 1-heteroaryl-3-azabicyclo[3.1.0]hexane architecture are of particular interest to the pharmaceutical industry yet remain a challenge to synthesize. We report …
Number of citations: 51 pubs.acs.org

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